![molecular formula C9H12ClN3 B15045801 1,6,8-Triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B15045801.png)
1,6,8-Triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,8-triazatricyclo[7210?,?]dodeca-2(7),3,5-triene hydrochloride is a complex organic compound with significant interest in various scientific fields It is known for its unique tricyclic structure, which includes three nitrogen atoms within the ring system
Preparation Methods
The synthesis of 1,6,8-triazatricyclo[7.2.1.0?,?]dodeca-2(7),3,5-triene hydrochloride involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,6,8-triazatricyclo[7.2.1.0?,?]dodeca-2(7),3,5-triene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,6,8-triazatricyclo[7.2.1.0?,?]dodeca-2(7),3,5-triene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,6,8-triazatricyclo[7.2.1.0?,?]dodeca-2(7),3,5-triene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1,6,8-triazatricyclo[7.2.1.0?,?]dodeca-2(7),3,5-triene hydrochloride can be compared with other tricyclic compounds such as:
1,3,5,7-Tetraazatricyclo: Known for its stability and unique electronic properties.
1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol: Studied for its potential applications in material science. The uniqueness of 1,6,8-triazatricyclo[7.2.1.0?,?]dodeca-2(7),3,5-triene hydrochloride lies in its specific tricyclic structure and the presence of three nitrogen atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-2-8-9(10-4-1)11-7-3-5-12(8)6-7;/h1-2,4,7H,3,5-6H2,(H,10,11);1H |
InChI Key |
NUICPTIXIUMCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1NC3=C2C=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


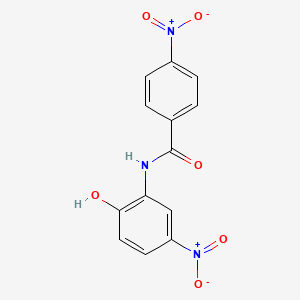
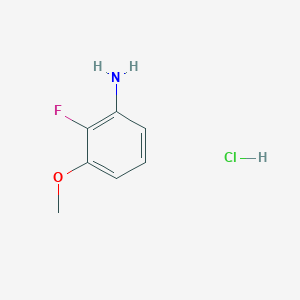
![(E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide](/img/structure/B15045724.png)
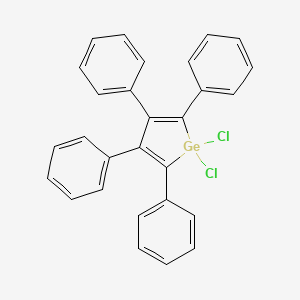
![2-[2-(Phenylsulfanyl)ethyl]piperidine](/img/structure/B15045755.png)
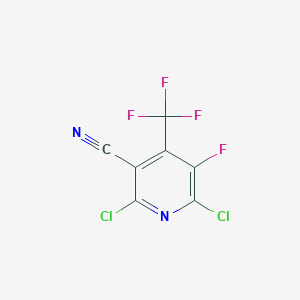
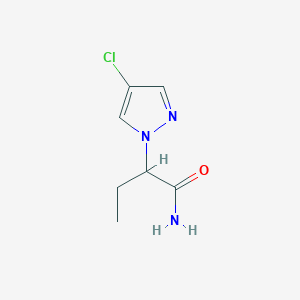
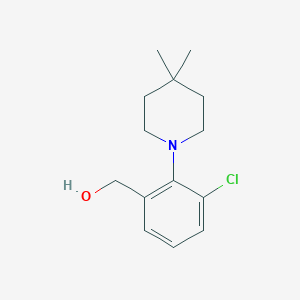
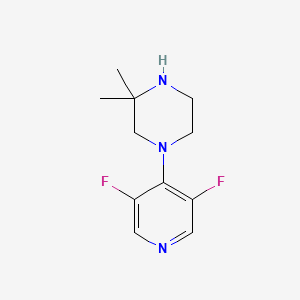
![(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B15045762.png)
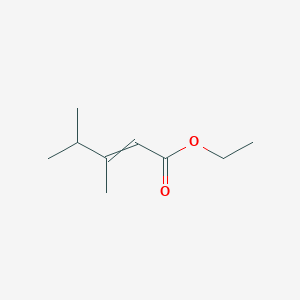
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B15045768.png)
![(2E)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-(2-hydroxyethyl)-1,3-thiazolidin-4-one](/img/structure/B15045781.png)
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B15045797.png)
